![molecular formula C9H15Br2N3 B2986804 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2460751-17-9](/img/structure/B2986804.png)
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide” is a chemical compound with the CAS Number: 2460751-17-9 . It has a molecular weight of 325.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H . This indicates the presence of a pyrrolopyrimidine core structure with an isopropyl group attached.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Cancer Research
This compound has been identified as a potential inhibitor of the ATR kinase, which is a protein crucial for DNA damage response. It’s particularly important in cancer cells that have a high level of replication stress. By inhibiting ATR kinase, this compound could be used to halt the proliferation of cancer cells, making it a valuable tool in oncological studies .
Drug Development
The unique structure of EN300-26979121 makes it a candidate for drug development, especially as a scaffold for creating more complex compounds. Its ability to interact with various enzymes and receptors can be harnessed to develop new medications .
Synthetic Chemistry
As a pyrrolopyrimidine derivative, EN300-26979121 serves as a key intermediate in synthetic chemistry. Researchers can use it to synthesize a wide range of novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals .
Material Science
The compound’s stability under different conditions can be explored for the development of new materials. Its molecular structure could contribute to the creation of polymers with specific characteristics, such as increased durability or conductivity .
Biological Studies
EN300-26979121 can be used in biological studies to understand the role of pyrrolopyrimidine derivatives in cellular processes. This can provide insights into cell signaling pathways and the mechanisms of diseases .
Chemical Synthesis Optimization
This compound can be used to optimize chemical synthesis processes. Its reactivity and interaction with other chemicals can help in refining synthesis pathways, leading to more efficient and cost-effective production methods .
Analytical Chemistry
In analytical chemistry, EN300-26979121 can be used as a standard or reagent in various assays. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Genetic Research
The compound’s interaction with DNA and its role in the DNA damage response make it a useful tool for genetic research. It can help in studying the genetic factors that contribute to disease and the body’s response to DNA damage .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds in the pyrrolo[3,4-d]pyrimidine class have been found to inhibit certain enzymes, such as cdk2 . This suggests that EN300-26979121 may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential inhibition of enzymes like cdk2, it could be inferred that the compound may affect cell cycle regulation and apoptosis .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that EN300-26979121 may have similar effects.
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s action .
properties
IUPAC Name |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYITFWSIQTVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCC2=N1.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)


![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)
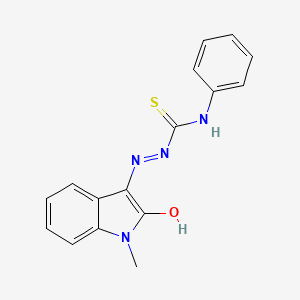
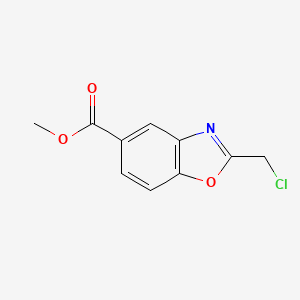
![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)
![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)
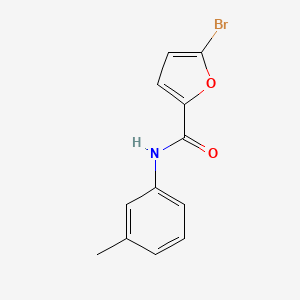
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)
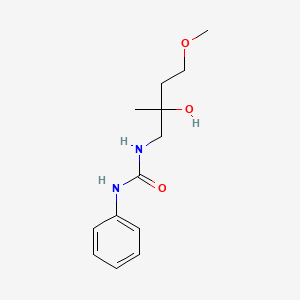
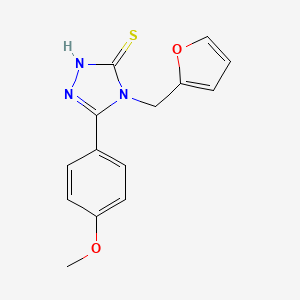
![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)